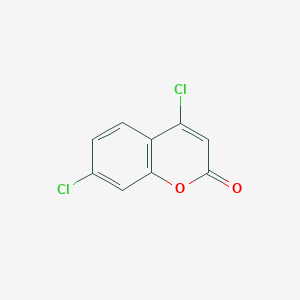

4,7-dichloro-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,7-Dichloro-2H-chromen-2-one is a chemical compound with the molecular formula C9H4Cl2O2 . It has a molecular weight of 215.03 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4Cl2O2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H . This indicates that the molecule consists of a benzene ring fused with a lactone ring .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.03 and a density of 1.5±0.1 g/cm3 . The boiling point is 344.0±42.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Synthesis and Characterization Applications

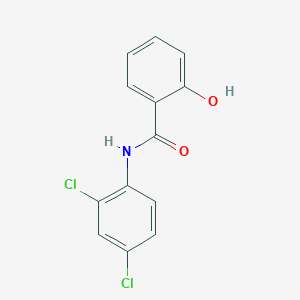

- Polystyrene-Supported Catalysts for Synthesis of Warfarin Analogues : 4,7-dichloro-2H-chromen-2-one derivatives are used in the synthesis of Warfarin and its analogues. Novel polystyrene-bound catalysts demonstrated efficient catalysis in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, yielding high conversion rates and reusability in consecutive runs (Alonzi et al., 2014).

Structural and Spectroscopic Analysis

- Effect of Chalcogen Substitution : The study of 4,7-dimethyl-2H-chromen-2-one/thione analogues, closely related to this compound, revealed insights into molecular structure, crystal packing, and vibrational properties. Detailed characterization was performed using spectroscopic methods and X-ray diffraction (Delgado Espinosa et al., 2017).

Greener Synthesis Methods

- Ultrasound-Promoted Synthesis : The use of copper perchlorate as a heterogeneous catalyst under ultrasound irradiation in solventless media demonstrated an efficient and greener synthesis approach for 4-substituted 2H-chromen-2-ones (Puri et al., 2009).

Biological Activity Studies

Versatile Biological Profiles : 2H/4H-chromene compounds, including this compound, have been identified as having various biological activities, such as anticancer, antimicrobial, and antidiabetic properties. Their simple structure and mild adverse effects make them attractive for further study (Raj & Lee, 2020).

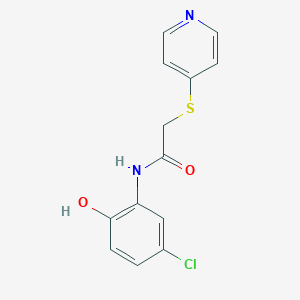

Antibacterial and Anticoagulant Activities : Novel isoxazoline chromene derivatives, which include this compound derivatives, were synthesized and evaluated for antibacterial and anticoagulant activities. This highlights the potential pharmaceutical applications of these compounds (Zghab et al., 2017).

Miscellaneous Applications

Phosphonate Derivatives Synthesis : 2,4-Dichloro-2H-chromene-3-carboxylates, closely related to this compound, have been synthesized and used to produce phosphonate derivatives, indicating potential applications in organic synthesis (Modranka & Ochocki, 2004).

Supramolecular Structure Analysis : X-ray characterization and Hirshfeld surface analysis of chromene derivatives provide detailed insights into the supramolecular structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Madni et al., 2020).

Crystal Structure Analysis : The crystal structure analysis of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a related compound, offers valuable information about the molecular arrangement, which can be useful in designing new derivatives with desired properties (Ishikawa, 2015).

Safety and Hazards

The safety information for 4,7-dichloro-2H-chromen-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4,7-dichlorochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVLTCUVWYOHGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)C=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[3-(trifluoromethyl)benzoyl]oxy-[1,4]benzodioxino[3,2-b]quinoxaline-2-carboxylate](/img/structure/B427580.png)

![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl 3-chlorobenzyl ether](/img/structure/B427581.png)

![2-Chloronaphtho[2',3':5,6][1,4]dioxino[2,3-b]quinoxaline](/img/structure/B427583.png)

![2-[(4-Chlorophenyl)diazenyl]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-ol](/img/structure/B427584.png)

![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]oxy}[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B427585.png)

![Methyl 4-(benzoyloxy)[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B427586.png)

![2-(methylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B427589.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B427594.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-2-phenylacetamide](/img/structure/B427595.png)

![N-[2-(hydroxymethyl)phenyl]-4-methylbenzamide](/img/structure/B427597.png)

![6-(3,4-dichlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B427598.png)

![8-chloro-6-(4-fluorobenzyl)pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B427599.png)